MK-8033

説明

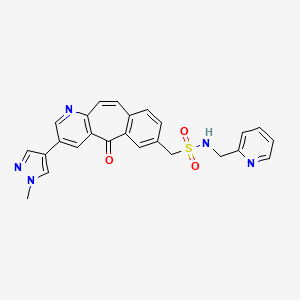

The compound is a highly complex tricyclic sulfonamide derivative featuring a pyrazole moiety and a pyridin-2-ylmethyl group. The 7-azatricyclo framework implies conformational rigidity, which could enhance binding specificity compared to simpler scaffolds .

Key structural attributes:

- Tricyclic core: The 7-azatricyclo[9.4.0.03,8]pentadecaheptaene system likely imposes steric constraints, influencing molecular recognition.

- Sulfonamide linker: Methanesulfonamide groups are common in kinase inhibitors and carbonic anhydrase inhibitors due to their hydrogen-bonding capacity.

- Pyrazole and pyridine substituents: These motifs are prevalent in drugs targeting inflammatory pathways (e.g., JAK inhibitors) or central nervous system disorders .

特性

IUPAC Name |

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJFTOSOFDEKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143002 | |

| Record name | MK-8033 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001917-37-8 | |

| Record name | MK-8033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-8033 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-8033 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

化学反応の分析

MK-8033 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions would depend on the specific synthetic pathway.

科学的研究の応用

MK-8033 finds applications across multiple scientific domains:

Cancer Research: It’s investigated in breast cancer, bladder cancer, and NSCLCs.

Medicine: Potential therapeutic applications due to its dual inhibition of c-Met and Ron kinases.

作用機序

この化合物の作用機序は、活性化されたキナーゼコンフォメーションへの結合に関与しています。これは、c-MetおよびRonシグナル伝達に関連する分子標的および経路に影響を与えます。

類似化合物との比較

Comparison with Similar Compounds

The evidence provided lacks direct data on structural analogs. However, general comparisons can be inferred from chemical principles:

Tricyclic Sulfonamides

Hypothetical analogs might include compounds like dibenzazepine sulfonamides or tricyclic antipsychotics (e.g., clozapine derivatives). Such compounds often exhibit:

- Enhanced blood-brain barrier penetration due to lipophilic tricyclic cores.

- Variable selectivity profiles depending on substituent placement (e.g., pyrazole vs. benzene rings) .

Pyrazole-Containing Compounds

Pyrazole derivatives (e.g., celecoxib, a COX-2 inhibitor) share bioactivity but lack the tricyclic complexity of the target compound. The 1-methylpyrazol-4-yl group in the target may improve metabolic stability compared to unsubstituted pyrazoles .

Sulfonamide-Based Therapeutics

Sulfonamides like sulfadiazine (antibiotic) or zonisamide (antiepileptic) highlight the versatility of this functional group. The target compound’s methanesulfonamide group could confer stronger enzyme inhibition than simpler sulfonamides due to increased steric bulk .

Hypothetical Data Table (Based on General Trends)

Research Findings and Limitations

- Chirality Considerations : The tricyclic core may introduce stereocenters, affecting activity (as emphasized in ’s discussion of Pasteur’s work on molecular chirality) .

- Synthetic Challenges : highlights the complexity of synthesizing spiro and tricyclic systems, suggesting that the target compound’s synthesis would require advanced methodologies (e.g., stereoselective catalysis) .

- Biological Testing Gaps: No data on cytotoxicity, IC₅₀ values, or in vivo efficacy is available in the provided evidence, limiting direct mechanistic comparisons.

準備方法

残念ながら、MK-8033の具体的な合成経路や工業的製造方法は、文献では容易に入手できません。これは、c-MetとRonを標的とするATP競合阻害剤として合成されています。

3. 化学反応の分析

This compoundは、酸化、還元、置換など、さまざまな化学反応を起こすと考えられます。これらの反応で使用される一般的な試薬や条件は、公開されていません。これらの反応から生成される主要な生成物は、具体的な合成経路によって異なります。

4. 科学研究の応用

This compoundは、複数の科学分野で応用されています。

がん研究: 乳がん、膀胱がん、NSCLCで研究されています。

医学: c-MetおよびRonキナーゼの二重阻害により、潜在的な治療的応用が期待されます。

生物活性

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide, often referred to as a selective inhibitor of c-Met and Ron kinases, has garnered attention for its potential therapeutic applications in oncology. This compound is characterized by its complex structure and unique mechanism of action as an ATP-competitive inhibitor.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a pyrazole ring and a sulfonamide group that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 455.53 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C25H21N5O3S |

| Molecular Weight | 455.53 g/mol |

| IUPAC Name | 1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide |

| CAS Number | 1196681-38-5 |

The primary mechanism of action for this compound involves the inhibition of c-Met and Ron kinases, which are implicated in various signaling pathways associated with cancer cell proliferation and survival. By competing with ATP for binding to the kinase domain, this compound effectively suppresses downstream signaling events that promote tumor growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer types:

-

In Vitro Studies :

- The compound has shown efficacy in inhibiting tumor cell growth in gastric cancer and non-small cell lung cancer models.

- It has been demonstrated to induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation.

-

In Vivo Studies :

- Preclinical studies have reported substantial tumor growth suppression when administered to animal models bearing human tumor xenografts.

Selectivity and Toxicity

The selectivity of this compound for c-Met and Ron kinases suggests a potentially favorable toxicity profile compared to less selective agents. This selectivity minimizes off-target effects commonly observed with broader-spectrum kinase inhibitors.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Gastric Cancer :

-

Non-Small Cell Lung Cancer :

- In another investigation focusing on non-small cell lung cancer (NSCLC), the compound was shown to inhibit cell migration and invasion capabilities, suggesting its potential role in preventing metastasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。